

2-Chloro-3,6-bis(trifluoromethyl)pyridine CAS number and properties

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Compound of Interest

Compound Name:	2-Chloro-3,6-bis(trifluoromethyl)pyridine
Cat. No.:	B066850

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Technical Guide: 2-Chloro-3,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-3,6-bis(trifluoromethyl)pyridine**, a highly functionalized pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. Due to the limited availability of data for this specific isomer, this guide also includes information on closely related, well-characterized isomers to provide a broader context for its chemical properties and reactivity.

Chemical Identity and Properties

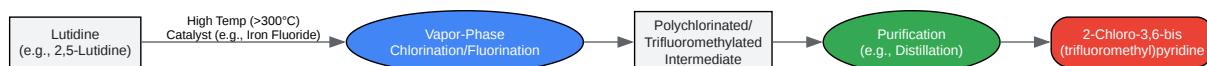
While **2-Chloro-3,6-bis(trifluoromethyl)pyridine** is available from specialty chemical suppliers, a specific CAS number is not readily found in major chemical databases. It is described as a clear and colorless oil with a purity of over 95%. For comparative purposes, the properties of its mono-trifluoromethylated isomers are presented below.

Table 1: Physicochemical Properties of **2-Chloro-3,6-bis(trifluoromethyl)pyridine** and Related Isomers

Property	2-Chloro-3,6-bis(trifluoromethyl)pyridine	2-Chloro-3-(trifluoromethyl)pyridine	2-Chloro-4-(trifluoromethyl)pyridine
CAS Number	Not readily available	65753-47-1 [1]	81565-18-6 [2]
Molecular Formula	C ₇ H ₂ ClF ₆ N	C ₆ H ₃ ClF ₃ N [1]	C ₆ H ₃ ClF ₃ N [2]
Molecular Weight	249.54 g/mol	181.54 g/mol [1]	181.54 g/mol [2]
Appearance	Clear, colorless oil	Colorless crystalline powder or solid [3]	-
Melting Point	-	36-40 °C [4]	-
Boiling Point	-	167-168 °C [5]	-
Density	-	~1.4 g/cm ³ [3]	-
Flash Point	-	180 °F [4]	Not applicable [2]

Synthesis

The synthesis of chloro-bis(trifluoromethyl)pyridines can be achieved from lutidine (dimethylpyridine) precursors. The general strategy involves a vapor-phase reaction at elevated temperatures.[\[6\]](#)[\[7\]](#)



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General synthetic approach for chloro-bis(trifluoromethyl)pyridines.

Exemplary Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

As a detailed protocol for the title compound is not publicly available, the following procedure for the synthesis of the related compound, 2-Chloro-3-(trifluoromethyl)pyridine, is provided as a reference.[\[5\]](#)[\[8\]](#)

Materials:

- 3-(Trifluoromethyl)pyridine 1-oxide
- Phosphorus oxychloride (POCl₃)
- 1,2-Dichloroethane
- Ice water

Procedure:

- In a four-necked flask equipped with a mechanical stirrer, thermometer, and a drying tube, charge 32.62 g of 3-(trifluoromethyl)pyridine 1-oxide and 46.0 g of phosphorus oxychloride. [8]
- Heat the reaction mixture and stir at 105-110 °C for 2 hours.[8]
- Increase the temperature to 120-125 °C and continue the reaction for an additional 5 hours. [8]
- After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure (100 mmHg) until the internal temperature reaches 75 °C.[8]
- Slowly add the reaction mixture to 163.1 g of ice water, ensuring the temperature does not exceed 30 °C, and stir for 1 hour.[8]
- Extract the aqueous mixture with 1,2-dichloroethane.[8]
- Separate the organic layer and wash it with water to obtain a solution of 2-chloro-3-(trifluoromethyl)pyridine in 1,2-dichloroethane.[8]
- The final product can be isolated from the solvent by distillation.

Safety and Handling

Detailed safety information for **2-Chloro-3,6-bis(trifluoromethyl)pyridine** is not available. The following data is for the closely related isomers and should be used as a guide for handling all

trifluoromethylated pyridines with caution.

Table 2: Hazard Information for Related Chloro-(trifluoromethyl)pyridines

Hazard Information	2-Chloro-3-(trifluoromethyl)pyridine	2-Chloro-6-(trifluoromethyl)pyridine
Signal Word	Danger[1]	Danger[9]
Hazard Statements	H301 + H311 (Toxic if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H372 (Causes damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects)[1]	H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation)[9]
Precautionary Statements	P260, P273, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338[1]	P261, P264, P270, P280, P301 + P310, P304 + P340, P305 + P351 + P338, P405[9]
Personal Protective Equipment	Eyeshields, face shields, gloves, N95 dust mask or appropriate respirator[10]	Protective gloves, clothing, eye and face protection[9]

Handling Recommendations:

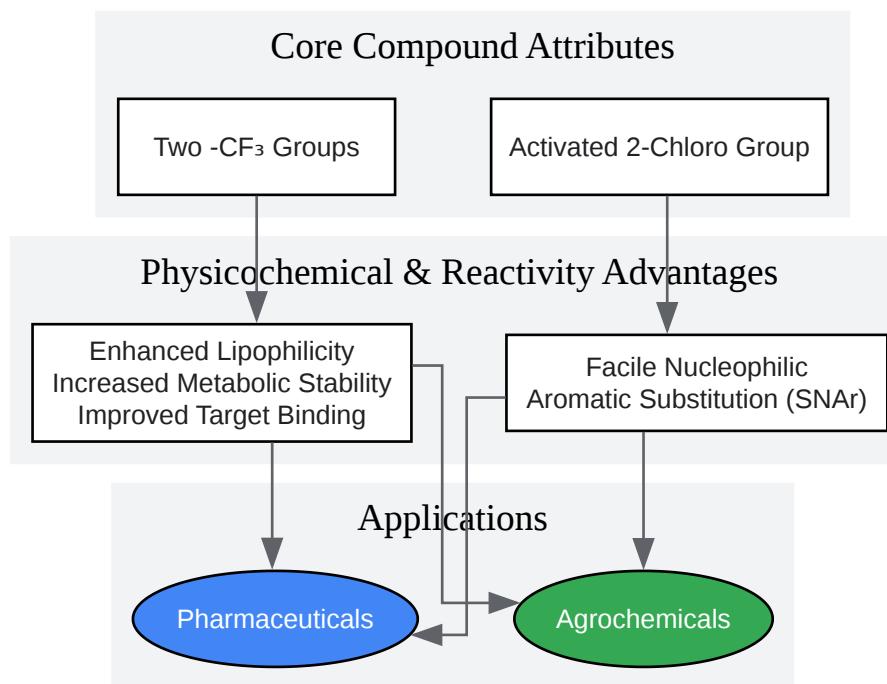
- Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
- Avoid contact with skin, eyes, and clothing.[11]
- Minimize dust generation and accumulation.[11]
- Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10][11]

Applications in Research and Drug Development

2-Chloro-3,6-bis(trifluoromethyl)pyridine is a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[6][12] The presence of two electron-withdrawing trifluoromethyl groups and a chloro substituent on the pyridine ring confers unique reactivity and desirable physicochemical properties to the molecule and its derivatives.

Key Molecular Features and Their Implications:

- **Trifluoromethyl (-CF₃) Groups:** The inclusion of trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target protein.[13] These properties are crucial for improving the pharmacokinetic profile and overall efficacy of a therapeutic agent.[13]
- **2-Chloro Substituent:** The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups, making it a versatile handle for molecular elaboration.[12]



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Logical relationship of molecular features to applications.

This compound is particularly useful for creating fluorinated analogs of drug candidates to optimize their pharmacokinetic profiles.[12] In agrochemical research, it is employed in the synthesis of advanced herbicides and insecticides.[12] The trifluoromethyl groups contribute to improved efficacy and environmental persistence of these agents.[12]

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